Ethyl 3-(1-tert-butyl-2-thioxo-1,2-dihydro-3-pyridinyl)-2-cyanoacrylate
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Overview
Description
Ethyl 3-(1-tert-butyl-2-thioxo-1,2-dihydro-3-pyridinyl)-2-cyanoacrylate is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a tert-butyl group and a cyanoacrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(1-tert-butyl-2-thioxo-1,2-dihydro-3-pyridinyl)-2-cyanoacrylate typically involves multiple steps, starting with the preparation of the pyridine derivative. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques may be employed to enhance efficiency and yield. The purification process typically involves recrystallization or chromatographic techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(1-tert-butyl-2-thioxo-1,2-dihydro-3-pyridinyl)-2-cyanoacrylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under acidic or basic conditions.
Major Products Formed:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 3-(1-tert-butyl-2-thioxo-1,2-dihydro-3-pyridinyl)-2-cyanoacrylate has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is being explored for its use in drug delivery systems and as a precursor for therapeutic agents.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 3-(1-tert-butyl-2-thioxo-1,2-dihydro-3-pyridinyl)-2-cyanoacrylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Ethyl 3-(1-tert-butyl-2-thioxo-1,2-dihydro-3-pyridinyl)-2-cyanoacrylate is unique due to its specific structural features, which distinguish it from other similar compounds. Some similar compounds include:
Ethyl 3-(2-thioxo-1,2-dihydro-3-pyridinyl)-2-cyanoacrylate: Lacks the tert-butyl group.
Ethyl 3-(1-methyl-2-thioxo-1,2-dihydro-3-pyridinyl)-2-cyanoacrylate: Contains a methyl group instead of a tert-butyl group.
Ethyl 3-(1-ethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-2-cyanoacrylate: Contains an ethyl group instead of a tert-butyl group.
These compounds differ in their steric and electronic properties, which can influence their reactivity and biological activity.
Properties
IUPAC Name |
ethyl (Z)-3-(1-tert-butyl-2-sulfanylidenepyridin-3-yl)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-5-19-14(18)12(10-16)9-11-7-6-8-17(13(11)20)15(2,3)4/h6-9H,5H2,1-4H3/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYECUIXWBMCDMB-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CN(C1=S)C(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=CN(C1=S)C(C)(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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